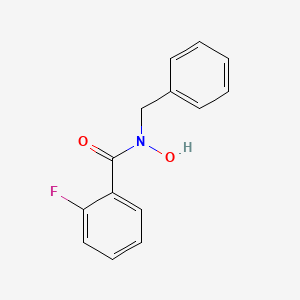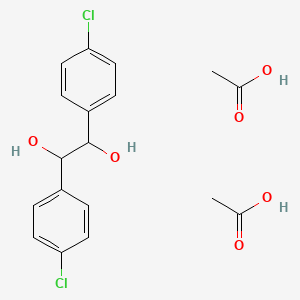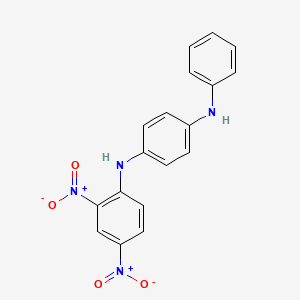
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- is a synthetic compound known for its unique chemical properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 180-182°C. This compound has been widely used in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with 2,4-dinitrochlorobenzene under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, often with heating and sonication to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-efficiency reactors and purification systems ensures the production of high-purity 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- has diverse scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer science.
Biology: Employed in biochemical assays and as a marker in various biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-: A closely related compound with similar chemical properties.
N-(2,4-Dinitrophenyl)-1,4-phenylenediamine: Another similar compound used in various research applications.
Uniqueness
1,4-Benzenediamine, N-(2,4-dinitrophenyl)-N’-phenyl- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
111454-05-8 |
|---|---|
Molekularformel |
C18H14N4O4 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
4-N-(2,4-dinitrophenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-10-11-17(18(12-16)22(25)26)20-15-8-6-14(7-9-15)19-13-4-2-1-3-5-13/h1-12,19-20H |
InChI-Schlüssel |
UOWPOESIHGGEQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
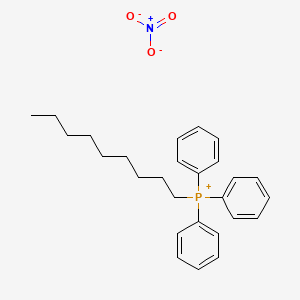
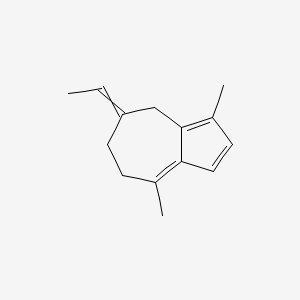
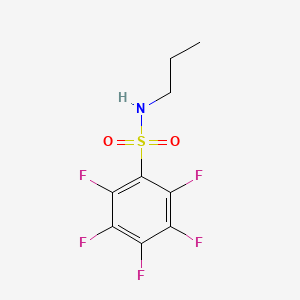
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
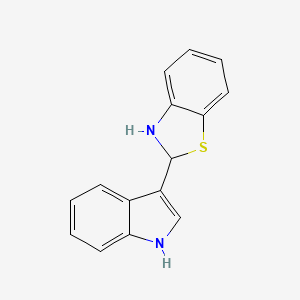
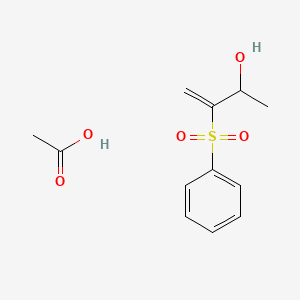
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)
